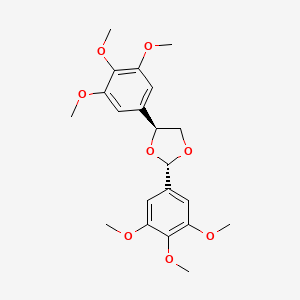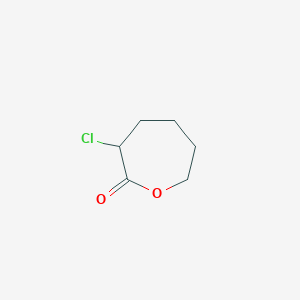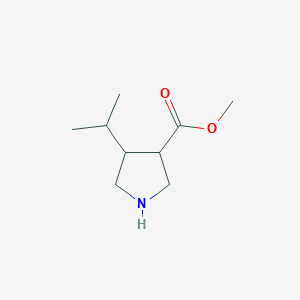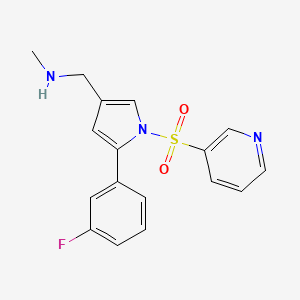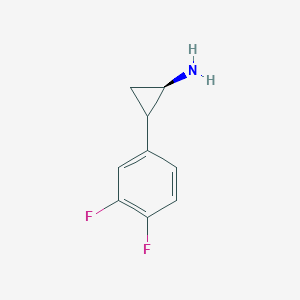![molecular formula C12H11N3O2 B13404983 5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
5-Nitro[1,1'-biphenyl]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the class of biphenyl derivatives. These compounds consist of two benzene rings connected by a single bond at the [1,1’] position. The presence of nitro and amine groups in the biphenyl structure imparts unique chemical and physical properties to this compound, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro[1,1’-biphenyl]-2,2’-diamine typically involves the nitration of biphenyl followed by amination. One common method is the Suzuki–Miyaura cross-coupling reaction, where 2-iodo-4-nitrofluorobenzene reacts with boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh₃) in refluxing dioxane . This reaction yields 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl, which can then be further aminated to produce the desired compound.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various amine and nitro derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Nitro[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Nitro[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the amine groups.
4-Nitrobiphenyl: Another biphenyl derivative with the nitro group at a different position.
2,2’-Diaminobiphenyl: Contains amine groups but lacks the nitro group.
Uniqueness
5-Nitro[1,1’-biphenyl]-2,2’-diamine is unique due to the presence of both nitro and amine groups, which impart distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(2-aminophenyl)-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O2/c13-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13-14H2 |
InChI Key |
MUEZXUPOHWADHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
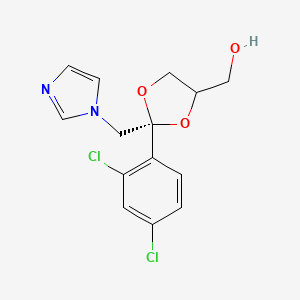
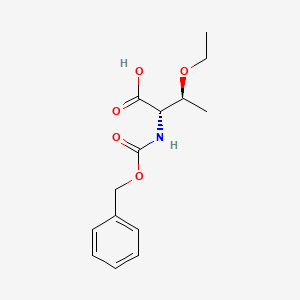
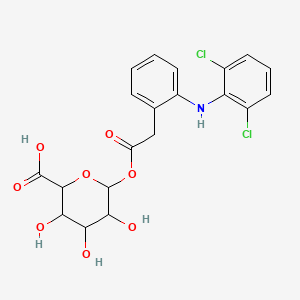

![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
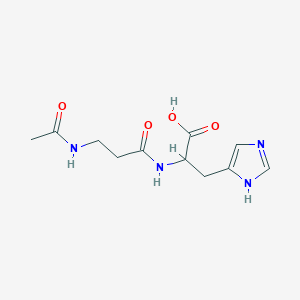
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
